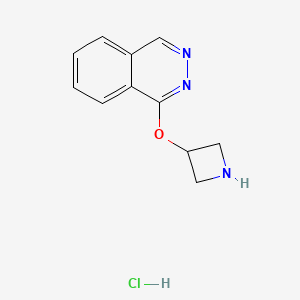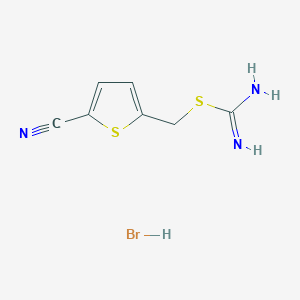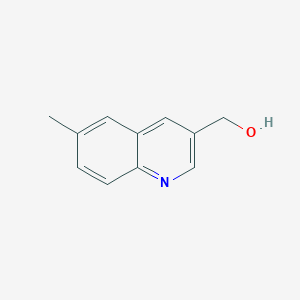
(6-Methylquinolin-3-yl)methanol
Übersicht
Beschreibung
“(6-Methylquinolin-3-yl)methanol” is a chemical compound with the CAS Number: 1307237-69-9 . Its IUPAC name is (6-methyl-3-quinolinyl)methanol . The compound has a molecular weight of 173.21 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(6-Methylquinolin-3-yl)methanol” is 1S/C11H11NO/c1-8-2-3-11-10 (4-8)5-9 (7-13)6-12-11/h2-6,13H,7H2,1H3 . This indicates that the compound has a quinoline core with a methyl group at the 6th position and a methanol group at the 3rd position.
Physical And Chemical Properties Analysis
“(6-Methylquinolin-3-yl)methanol” has a melting point of 86-88 degrees Celsius . It is a powder at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis of Other Compounds
“(6-Methylquinolin-3-yl)methanol” can be used as a starting material in the synthesis of other complex compounds. For instance, it can be reduced with solid sodium borohydride in methanol to afford 2-chloro-3-(hydroxymethyl)-6-methylquinoline .
Catalyst in Chemical Reactions
This compound can also act as a catalyst in certain chemical reactions. For example, it has been used in the reaction of 1-(2-aminophenyl) ethenone with pentane-2,4-dione .
Medicinal Chemistry
Quinoline motifs, such as the one present in “(6-Methylquinolin-3-yl)methanol”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Anticancer Activity: Quinoline derivatives have shown potential anticancer activity .
Antioxidant Activity: They also exhibit antioxidant properties .
Anti-inflammatory Activity: Quinoline derivatives have been found to possess anti-inflammatory properties .
Antimalarial Activity: Quinoline-based compounds have been used in the treatment of malaria .
Anti-SARS-CoV-2 Activity: Some quinoline derivatives have shown activity against SARS-CoV-2 .
Antituberculosis Activity: Quinoline derivatives have demonstrated antituberculosis activity .
Industrial Chemistry
In addition to its medicinal applications, “(6-Methylquinolin-3-yl)methanol” and its derivatives can be used in various industrial processes due to their chemical reactivity .
Safety and Hazards
Zukünftige Richtungen
The future directions for “(6-Methylquinolin-3-yl)methanol” and its derivatives could involve further exploration of their therapeutic potential. Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Eigenschaften
IUPAC Name |
(6-methylquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-2-3-11-10(4-8)5-9(7-13)6-12-11/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKJHDIJKKAWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylquinolin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of (2-chloro-6-methylquinolin-3-yl)methanol as revealed by the study?
A1: The study utilized single-crystal X-ray diffraction to determine that (2-chloro-6-methylquinolin-3-yl)methanol is a nearly planar molecule []. The root mean square deviation from planarity for non-hydrogen atoms was found to be 0.026 Å []. This near-planarity is attributed to the conjugated system present within the quinoline ring system []. Furthermore, the crystal structure revealed that molecules of (2-chloro-6-methylquinolin-3-yl)methanol interact through O—H⋯O hydrogen bonds forming C(2) chains []. These chains are further stabilized by weak C—H⋯π interactions and π–π stacking interactions between the aromatic rings, with a centroid–centroid distance of 3.713(3) Å [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



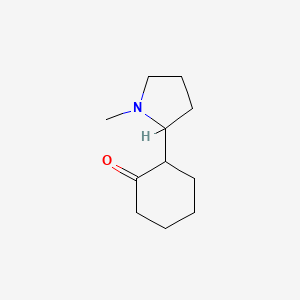
![Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate](/img/structure/B1490714.png)
![2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B1490715.png)
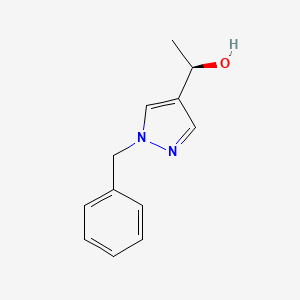
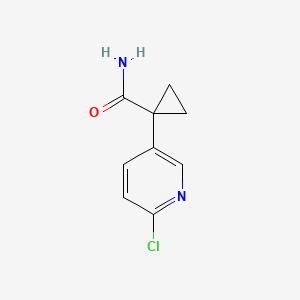
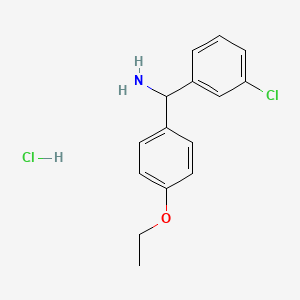

![9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1490725.png)
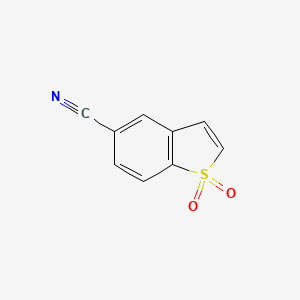

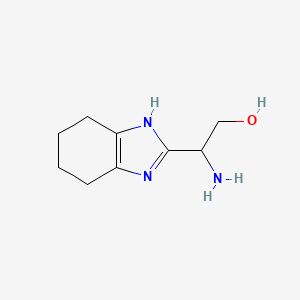
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1490733.png)
